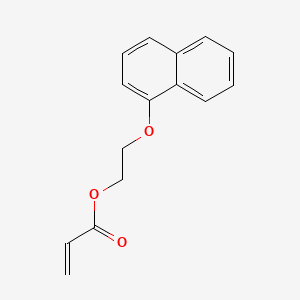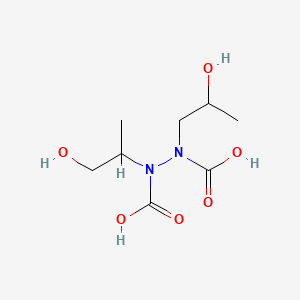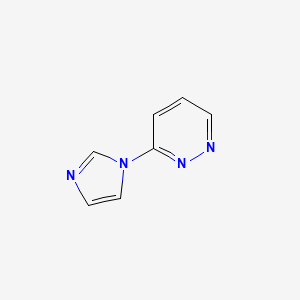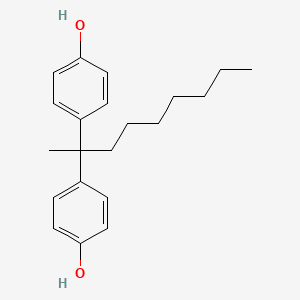
4,4'-Bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bisphenol, also known as 4,4’-Biphenol, is an organic compound that is a phenolic derivative of biphenyl. It is a colorless solid that is insoluble in water but soluble in ethanol and ether. This compound is primarily used as an intermediate in the production of various polymers and resins due to its excellent heat resistance and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Bisphenol can be synthesized through several methods:
Debutylation of 3,3’,5,5’-tetra-tert-butyl-4,4’-dihydroxybiphenyl: This method involves the removal of tert-butyl groups from the precursor compound.
Alkaline Fusion of 4,4’-biphenyldisulfonic acid: This process involves heating the disulfonic acid in the presence of a strong base.
Boil Down of Benzidinebisdiazonium Salts: This method involves the thermal decomposition of benzidinebisdiazonium salts.
Decarboxylation of 4,4’-dihydroxybiphenyl-2-carboxylic acid: This process involves the removal of a carboxyl group from the precursor acid.
Industrial Production Methods
In industrial settings, 4,4’-Bisphenol is often produced through the oxidative coupling of phenol derivatives. For example, the oxidative coupling of 2,6-di-tert-butylphenol can generate the tetra-tert-butyl derivative, which is then dealkylated to produce 4,4’-Bisphenol .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4’-Bisphenol can produce quinones, while substitution reactions can yield various halogenated or alkylated derivatives .
Scientific Research Applications
4,4’-Bisphenol has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
Mechanism of Action
The mechanism of action of 4,4’-Bisphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can influence gene expression and cellular functions, leading to various biological effects. Additionally, 4,4’-Bisphenol can interact with other receptors and enzymes, affecting metabolic and signaling pathways .
Comparison with Similar Compounds
4,4’-Bisphenol is part of a larger family of bisphenols, which include:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
4,4’-Bisphenol is unique due to its specific structural properties, which confer excellent heat resistance and stability. This makes it particularly valuable in the production of high-performance polymers and engineering plastics .
Properties
CAS No. |
6807-18-7 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)nonan-2-yl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-6-7-16-21(2,17-8-12-19(22)13-9-17)18-10-14-20(23)15-11-18/h8-15,22-23H,3-7,16H2,1-2H3 |
InChI Key |
KBWOAGGPYKQCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)



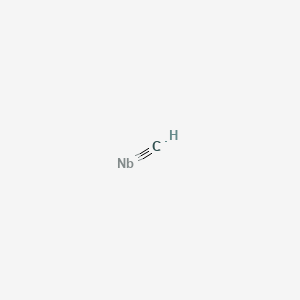
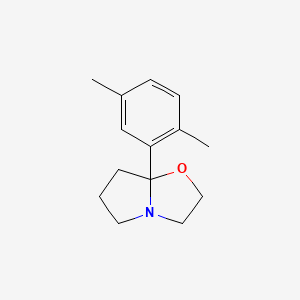
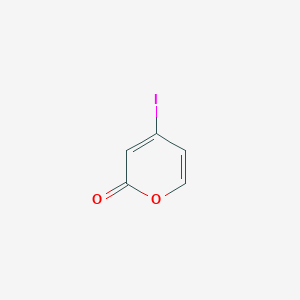

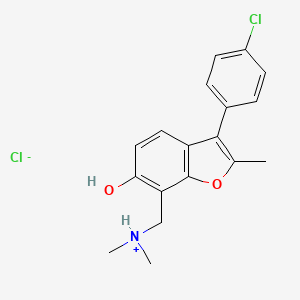
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
